1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one
Description
Properties
Molecular Formula |
C12H11Cl2NO2 |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
1-(1-acetyl-6-chloro-2,3-dihydroindol-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C12H11Cl2NO2/c1-7(16)15-3-2-8-4-9(12(17)6-13)10(14)5-11(8)15/h4-5H,2-3,6H2,1H3 |
InChI Key |
XSAIZJDLBHCZDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Cl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one
Detailed Stepwise Preparation
Synthesis of 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline)
- Starting from substituted arylmalonate esters such as dimethyl-(4-chloro-2-nitrophenyl)malonate, hydrolysis and reductive cyclization are performed.
- A single-step process involves treating the arylmalonate with tin metal and concentrated hydrochloric acid in methanol at controlled temperatures (10–70°C), yielding 6-chlorooxindole intermediates.
- The reaction conditions include initial stirring at 18–20°C, followed by reflux at 65–70°C for 6 hours, filtration, and purification by washing and recrystallization.
Acetylation of the Indoline Nitrogen
- The indoline nitrogen is acetylated using acetic anhydride or acetyl chloride.
- Typical conditions involve reacting 6-chloroindoline with acetic anhydride in the presence of a base such as pyridine at room temperature to moderate heating.
- This step introduces the 1-acetyl group, stabilizing the nitrogen and preparing the molecule for further substitution.
Chlorination of the Ethanone Side Chain
- The 2-chloroethan-1-one moiety is introduced by reacting chloroacetyl chloride with the acetylated indoline.
- This is conducted in a halogenated hydrocarbon solvent (e.g., ethylene dichloride) under nitrogen atmosphere using Lewis acid catalysts such as aluminum chloride (AlCl3).
- The reaction temperature is maintained between 25 and 37°C for 10–12 hours, followed by quenching in ice water and purification.
Final Coupling and Purification
- The final coupling involves the formation of the this compound compound.
- This step may include reductive or nucleophilic substitution reactions to ensure the correct attachment of the chloroethanone group.
- Purification is commonly achieved by filtration, washing with water until neutral pH, and recrystallization from solvents like ethyl acetate or 1,4-dioxane.
Summary Table of Preparation Steps
| Step Number | Intermediate/Product | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | 6-Chloro-2,3-dihydro-1H-indole (6-chloroindoline) | Dimethyl-(4-chloro-2-nitrophenyl)malonate, Sn, HCl, MeOH, reflux 65-70°C, 6 h | Single-step hydrolysis and reductive cyclization |
| 2 | N-Acetyl-6-chloroindoline | Acetic anhydride or acetyl chloride, pyridine, RT to mild heating | Acetylation of nitrogen |
| 3 | 6-Chloro-5-(chloroacetyl)indoline | Chloroacetyl chloride, AlCl3, ethylene dichloride, 25-37°C, 10-12 h | Friedel-Crafts acylation |
| 4 | This compound | Coupling under basic or reductive conditions, purification via recrystallization | Final product formation and isolation |
Analysis of Preparation Methods
Efficiency and Yield
- The single-step hydrolysis and reductive cyclization to form 6-chloroindoline improves overall yield and reduces processing time compared to multi-step methods.
- Use of tin metal and hydrochloric acid provides a clean conversion with minimal by-products.
- Friedel-Crafts acylation using AlCl3 is a well-established method for introducing acyl groups on aromatic systems, offering high regioselectivity for the 5-position of the indoline ring.
Purification Techniques
- Filtration of hot reaction mixtures followed by washing with water removes inorganic salts and residual acids.
- Recrystallization from ethyl acetate or 1,4-dioxane enhances purity.
- Vacuum drying at moderate temperatures (40–55°C) prevents decomposition of the sensitive indoline derivatives.
Comparative Notes on Related Compounds
| Compound Name | Key Structural Difference | Impact on Synthesis and Properties |
|---|---|---|
| 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one | Lacks chlorine at 6-position | Simplifies chlorination step, alters activity |
| 1-(1-Acetyl-6-chloro-1H-indol-5-yl)-2-chloroethan-1-one | Non-dihydro indole (fully aromatic) | Different reactivity, possibly requires harsher conditions |
| 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-bromoethan-1-one | Bromine instead of chlorine on ethanone side chain | Different halogen reactivity, affects substitution reactions |
The unique combination of acetyl and chloro substituents on the dihydroindole core in the target compound imparts distinct chemical and biological properties, influencing its synthetic route and potential applications.
Comprehensive Research Findings and Applications
- The compound’s synthesis is closely related to intermediates used in the manufacture of ziprasidone, an antipsychotic drug, indicating its pharmaceutical relevance.
- The presence of chloro substituents enhances lipophilicity and may affect biological activity, making it a valuable scaffold for medicinal chemistry research.
- The synthetic methods emphasize efficiency, yield, and purity, which are critical for scale-up and industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, ethanol).
Major Products:
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of oxo derivatives of the indole core.
Reduction: Formation of reduced derivatives of the compound.
Scientific Research Applications
1-(1-Acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study various biological pathways and molecular targets in cells.
Chemical Biology: The compound serves as a tool to investigate the structure-activity relationships of indole derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Positional Isomerism
1-(1-Acetyl-2,3-Dihydro-1H-Indol-5-Yl)-2-Chloropropan-1-One (CAS 76139-03-2)
- Molecular Formula: C₁₃H₁₄ClNO₂.
- Key Differences: Propane-1-one chain instead of ethanone and 5-position substitution on the indole.
- Synthesis/Applications: Commercially available (Santa Cruz Biotechnology), suggesting utility in medicinal chemistry .
- Structural Impact: The extended carbon chain may alter solubility and binding affinity compared to the ethanone analog .
1-(5-Bromo-1H-Indol-3-Yl)-2-Chloro-Ethanone (CAS 65040-36-0)
- Molecular Formula: C₁₀H₇BrClNO.
- Key Differences : Bromine at the indole 3-position instead of chlorine at the 6-position.
- Safety/Reactivity : Classified under GHS guidelines, highlighting hazards associated with halogenated indoles .
- Biological Implications : Bromine’s larger atomic radius may enhance steric hindrance or alter π-π stacking in target interactions .
Heterocyclic Core Modifications
2H-Indol-2-One,5-Chloro-3-(5-Chloro-2-Methoxyphenyl)-1,3-Dihydro-3-Hydroxy-4-Methyl (CAS 847866-86-8)
- Molecular Formula: C₁₆H₁₂Cl₂NO₂.
- Key Differences : Methoxyphenyl and hydroxyl groups introduce hydrogen-bonding capacity.
1-(2-Chloro-1-Methyl-1H-Imidazol-5-Yl)Ethan-1-One (CAS 2026010-61-5)
Complex Derivatives with Extended Functionality
(Z)-1-Acetyl-5-(1-Chloro-2-Phenylvinyl)-6-Nitro-2-Phenyl-1H-Indol-3-Yl Acetate (CAS 864849-19-4)
Pharmacological and Industrial Relevance
- Bioactivity : Chloroindoles are frequently explored as kinase inhibitors or antimicrobial agents due to halogen-mediated hydrophobic interactions .
- Commercial Availability : Derivatives like 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropan-1-one are marketed for research, underscoring industrial interest .
Biological Activity
1-(1-acetyl-6-chloro-2,3-dihydro-1H-indol-5-yl)-2-chloroethan-1-one, also known by its CAS number 860024-91-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 272.12 g/mol. Its chemical structure features an indole moiety, which is often associated with various biological activities.
Pharmacological Profile
Research indicates that compounds related to indole derivatives exhibit a range of pharmacological properties, including:
- Antiviral Activity : Some derivatives have shown significant antiviral effects, particularly against hepatitis C virus (HCV). In studies, certain compounds demonstrated IC50 values as low as 0.015 μM, indicating potent antiviral efficacy .
- Dopamine Receptor Modulation : The compound has been investigated for its activity at dopamine receptors. For instance, related compounds have been characterized as selective D3 dopamine receptor agonists, which may have implications in treating conditions such as schizophrenia and Parkinson's disease .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity. Modifications to the indole structure and the substituents on the ethyl chain can significantly impact potency and selectivity towards various receptors. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased D3 receptor affinity |
| Variation in halogen substituents | Altered antiviral potency |
Study 1: Antiviral Efficacy
In a comparative study of various indole derivatives, this compound was evaluated alongside other compounds. It exhibited moderate antiviral activity against HCV with an IC50 value indicating effective inhibition compared to established antiviral agents .
Study 2: Dopamine Receptor Activity
A pharmacological profile assessment revealed that certain derivatives of this compound acted as selective D3 receptor agonists. The study reported that these compounds could promote β-arrestin translocation and G protein activation without significant displacement of binding at D2 receptors . This selectivity may reduce side effects associated with broader dopamine receptor modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
